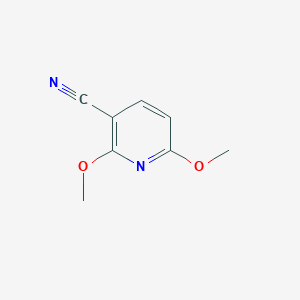

2,6-Dimethoxypyridine-3-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethoxypyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c1-11-7-4-3-6(5-9)8(10-7)12-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBFJMMFGOXVFIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1)C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60455714 | |

| Record name | 2,6-Dimethoxypyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121643-45-6 | |

| Record name | 2,6-Dimethoxy-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121643-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethoxypyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dimethoxypyridine-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dimethoxypyridine-3-carbonitrile: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethoxypyridine-3-carbonitrile, with the CAS number 121643-45-6, is a strategically important substituted pyridine derivative. Its unique arrangement of methoxy and nitrile functional groups on the pyridine core makes it a valuable building block in the synthesis of complex heterocyclic compounds. This guide provides a comprehensive overview of its chemical and physical properties, outlines a potential synthetic pathway, and explores its applications, particularly in the realms of pharmaceutical and agrochemical research. The presence of reactive sites allows for diverse chemical transformations, rendering it a key intermediate for creating novel molecular architectures with potential biological activity.[1]

Core Properties and Characteristics

A thorough understanding of the physicochemical properties of 2,6-Dimethoxypyridine-3-carbonitrile is fundamental for its effective use in research and development.

| Property | Value | Source(s) |

| CAS Number | 121643-45-6 | [1] |

| Molecular Formula | C₈H₈N₂O₂ | [1] |

| Molecular Weight | 164.16 g/mol | [1] |

| Melting Point | 94-98 °C | [1] |

| Appearance | White to off-white crystalline solid (Expected) | Inferred from related compounds |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Limited solubility in water. | Inferred from related compounds |

| Storage | 2-8°C, in a sealed container under a dry atmosphere. | [1] |

Synthesis and Reaction Pathways

One possible approach could start from the commercially available 2,6-dimethoxypyridine. Introduction of a cyano group at the 3-position would likely require a directed metallation-cyanation sequence.

Hypothetical Synthesis Workflow

Step 1: Directed Ortho-Metalation of 2,6-Dimethoxypyridine

The first step would involve the deprotonation of 2,6-dimethoxypyridine at the 3-position. The two methoxy groups are expected to direct the metalation to the C-3 position. A strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), would be required. The reaction would need to be carried out under anhydrous conditions and at low temperatures to prevent side reactions.

Step 2: Cyanation of the Lithiated Intermediate

The resulting lithiated pyridine intermediate would then be quenched with a suitable electrophilic cyanating agent. Common cyanating agents for such reactions include tosyl cyanide (TsCN) or cyanogen bromide (BrCN). The choice of the cyanating agent can influence the reaction yield and purity of the final product.

Step 3: Work-up and Purification

Following the cyanation step, an aqueous work-up would be necessary to quench any remaining reactive species and to facilitate the extraction of the product into an organic solvent. The crude product would then be purified using standard techniques such as column chromatography or recrystallization to yield pure 2,6-Dimethoxypyridine-3-carbonitrile.

Caption: Hypothetical synthesis workflow for 2,6-Dimethoxypyridine-3-carbonitrile.

Key Reactions and Mechanistic Insights

The chemical reactivity of 2,6-Dimethoxypyridine-3-carbonitrile is dictated by its functional groups: the pyridine ring, the two methoxy groups, and the nitrile group.

-

Nitrile Group Transformations: The cyano group is a versatile functional handle that can undergo a variety of transformations.

-

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid (2,6-dimethoxypyridine-3-carboxylic acid) or amide (2,6-dimethoxypyridine-3-carboxamide). These derivatives are also valuable intermediates in drug discovery.

-

Reduction: The nitrile can be reduced to an aminomethyl group (-CH₂NH₂) using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This opens up avenues for the synthesis of various amine derivatives.

-

Cyclization Reactions: The nitrile group can participate in cyclization reactions with adjacent functional groups or with external reagents to form fused heterocyclic systems.

-

-

Electrophilic Aromatic Substitution: The pyridine ring, being electron-deficient, is generally resistant to electrophilic aromatic substitution. However, the activating effect of the two methoxy groups may facilitate substitution at the C-4 or C-5 positions under specific conditions.

-

Nucleophilic Aromatic Substitution: The methoxy groups, particularly at the 2- and 6-positions, can be susceptible to nucleophilic displacement, although this would likely require harsh reaction conditions.

Applications in Drug Development and Agrochemical Research

The structural motifs present in 2,6-Dimethoxypyridine-3-carbonitrile are of significant interest to medicinal and agricultural chemists.

-

Pharmaceutical Intermediate: As a substituted pyridine, this compound is a precursor for the synthesis of molecules targeting a wide range of biological targets. Pyridine and its derivatives are prevalent in many FDA-approved drugs. The nitrile and methoxy groups offer points for diversification to explore structure-activity relationships (SAR) in drug discovery programs. It has been specifically mentioned as an intermediate in the development of nicotinic receptor ligands.[1]

-

Agrochemical Research: The pyridine scaffold is also a common feature in many modern pesticides and herbicides. The unique substitution pattern of 2,6-Dimethoxypyridine-3-carbonitrile makes it a candidate for the synthesis of novel agrochemicals with potentially improved efficacy and selectivity.[1]

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 2,6-Dimethoxypyridine-3-carbonitrile is not widely available, safety precautions for the closely related compound, 2,6-dimethoxypyridine, should be considered as a baseline for handling.

-

General Precautions: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Toxicity: The toxicity of 2,6-Dimethoxypyridine-3-carbonitrile has not been fully investigated. However, related compounds like 2,6-dimethoxypyridine are classified as harmful if swallowed, causing skin irritation, and serious eye damage.[2] Therefore, it is prudent to treat this compound with a high degree of caution.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is between 2-8°C.[1]

Conclusion

2,6-Dimethoxypyridine-3-carbonitrile is a valuable and versatile building block for synthetic chemists. Its unique combination of functional groups on a pyridine core provides a platform for the development of novel compounds with potential applications in drug discovery and agrochemical research. While further research is needed to fully elucidate its properties and develop optimized synthetic protocols, the information presented in this guide provides a solid foundation for researchers and scientists working with this important chemical intermediate.

References

-

MySkinRecipes. 2,6-Dimethoxypyridine-3-carbonitrile. [Link]

-

DC Fine Chemicals. Safety Data Sheet - 2,6-Dimethoxypyridine. [Link]

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 2,6-Dimethoxypyridine-3-carbonitrile

Introduction: The Pyridine Scaffold in Modern Drug Discovery

The pyridine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged scaffold in drug design.[2] Within this vast chemical space, functionalized pyridines such as 2,6-dimethoxypyridine-3-carbonitrile represent highly valuable intermediates. The methoxy groups modulate solubility and electronic character, while the nitrile moiety serves as a versatile chemical handle for further elaboration into amides, amines, or carboxylic acids—functional groups critical for biological activity.[3] This guide provides a comprehensive overview of a robust synthetic route to 2,6-dimethoxypyridine-3-carbonitrile and details the analytical methodologies required for its unambiguous characterization, offering researchers a practical framework for accessing this important building block.

Strategic Approach to Synthesis

The synthesis of 2,6-dimethoxypyridine-3-carbonitrile is most effectively approached via a two-step sequence. This strategy prioritizes the construction of the core pyridine ring system first, followed by functional group modification.

-

Step 1: Cyclocondensation to form 2,6-Dihydroxypyridine-3-carbonitrile. The initial step involves the formation of the pyridinone tautomer, 2,6-dihydroxypyridine-3-carbonitrile. This is achieved through a base-catalyzed condensation reaction, a reliable method for constructing highly substituted pyridine rings.[4]

-

Step 2: Exhaustive O-Methylation. The subsequent step is the methylation of the two hydroxyl groups of the intermediate. This transformation is a standard Williamson ether synthesis, employing a suitable methylating agent and base to yield the final target molecule.[5]

This sequential approach is advantageous as it utilizes readily available starting materials and employs high-yielding, well-understood chemical transformations, ensuring a reliable and scalable synthesis.

Caption: Overall synthetic workflow for 2,6-Dimethoxypyridine-3-carbonitrile.

Detailed Experimental Protocol

3.1. Step 1: Synthesis of 2,6-Dihydroxypyridine-3-carbonitrile

This procedure is adapted from established methods for synthesizing substituted dihydroxypyridines.[4] The core principle is the base-catalyzed condensation of two C₂N synthons.

-

Reagents and Equipment:

-

Ethyl cyanoacetate

-

Cyanoacetamide

-

Sodium ethoxide (solid or freshly prepared solution in ethanol)

-

Absolute ethanol

-

2M Hydrochloric acid

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating

-

Buchner funnel and filter paper

-

-

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol with stirring.

-

To this solution, add cyanoacetamide (1.0 equivalent) and stir until fully dissolved.

-

Add ethyl cyanoacetate (1.0 equivalent) dropwise to the reaction mixture at room temperature. An exotherm may be observed.

-

After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath.

-

Slowly acidify the mixture with 2M HCl with vigorous stirring. A precipitate will form. Adjust the pH to approximately 3-4.

-

Collect the solid precipitate by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold water, followed by a small amount of cold ethanol.

-

Dry the product under vacuum to yield 2,6-dihydroxypyridine-3-carbonitrile as a solid. The product can be used in the next step without further purification if TLC shows sufficient purity.

-

3.2. Step 2: Synthesis of 2,6-Dimethoxypyridine-3-carbonitrile

This step involves a standard Williamson ether synthesis to methylate the hydroxyl groups.

-

Reagents and Equipment:

-

2,6-Dihydroxypyridine-3-carbonitrile (from Step 1)

-

Dimethyl sulfate (DMS)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetone

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

-

-

Procedure:

-

To a round-bottom flask, add 2,6-dihydroxypyridine-3-carbonitrile (1.0 equivalent), anhydrous potassium carbonate (2.5-3.0 equivalents), and anhydrous DMF.

-

Stir the suspension at room temperature for 15 minutes.

-

Add dimethyl sulfate (2.2-2.5 equivalents) dropwise to the suspension. Caution: Dimethyl sulfate is highly toxic and carcinogenic. Handle with extreme care in a fume hood using appropriate personal protective equipment.

-

Heat the reaction mixture to 50-60 °C and stir for 8-12 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Cool the reaction to room temperature and pour it into a beaker containing ice water.

-

Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel (using a hexane-ethyl acetate gradient) to afford 2,6-dimethoxypyridine-3-carbonitrile as a pure solid.

-

Characterization and Structural Elucidation

Unambiguous confirmation of the synthesized product's identity and purity is achieved through a combination of spectroscopic techniques. Each method provides complementary information, leading to a complete structural assignment.

Caption: Logical workflow for the structural confirmation of the final product.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework.[6]

-

¹H NMR: The proton NMR spectrum is expected to be simple and highly informative. It should display a doublet for the proton at the C4 position coupled to the C5 proton, another doublet for the C5 proton, and two singlets for the chemically distinct methoxy groups at the C2 and C6 positions.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of all 8 unique carbon atoms in the molecule. Key signals include the nitrile carbon, the two methoxy carbons, and the five carbons of the pyridine ring. The chemical shifts are influenced by the electron-donating methoxy groups and the electron-withdrawing nitrile group.[7]

4.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[8]

-

A strong, sharp absorption band is expected in the region of 2220-2240 cm⁻¹ , which is highly characteristic of a nitrile (C≡N) stretching vibration.[1]

-

Strong bands in the region of 1250-1000 cm⁻¹ will correspond to the C-O stretching of the aryl ether methoxy groups.

-

Aromatic C-H and C=C/C=N stretching vibrations will also be present in their characteristic regions.

4.3. Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and formula of the compound.

-

For 2,6-dimethoxypyridine-3-carbonitrile (C₈H₈N₂O₂), the expected exact mass can be calculated. High-Resolution Mass Spectrometry (HRMS) should confirm this mass to within a few parts per million (ppm), providing definitive evidence for the molecular formula.[9][10] The nominal mass is 164.06 g/mol .

Summary of Characterization Data

The following table summarizes the expected analytical data for 2,6-dimethoxypyridine-3-carbonitrile.

| Technique | Parameter | Expected Value / Observation |

| ¹H NMR | δ H-4 (ppm) | ~8.2 (d, J ≈ 8.0 Hz) |

| δ H-5 (ppm) | ~6.5 (d, J ≈ 8.0 Hz) | |

| δ OCH₃ (ppm) | ~4.0 (s, 3H) | |

| δ OCH₃ (ppm) | ~4.1 (s, 3H) | |

| ¹³C NMR | δ C≡N (ppm) | ~115 |

| δ C2, C6 (ppm) | ~164 | |

| δ C3 (ppm) | ~94 | |

| δ C4 (ppm) | ~145 | |

| δ C5 (ppm) | ~107 | |

| δ OCH₃ (ppm) | ~55 | |

| IR | ν (C≡N) (cm⁻¹) | 2220 - 2240 (strong, sharp) |

| ν (C-O) (cm⁻¹) | 1250 - 1000 (strong) | |

| HRMS | [M+H]⁺ | Calculated: 165.0659; Found: ± 5 ppm |

Note: Predicted NMR chemical shifts (in CDCl₃) are based on literature values for structurally similar compounds and may vary slightly.[1]

Conclusion

This guide has detailed a reliable and efficient two-step synthetic pathway for producing 2,6-dimethoxypyridine-3-carbonitrile, a versatile intermediate for pharmaceutical research and development. The outlined protocol, beginning with a cyclocondensation followed by O-methylation, is based on established and scalable chemical principles. Furthermore, a comprehensive analytical workflow employing NMR, IR, and mass spectrometry has been presented to ensure the unambiguous structural confirmation and purity assessment of the final product. By providing both a practical synthetic strategy and a robust characterization framework, this document serves as a valuable resource for scientists working to access this and other related heterocyclic scaffolds.

References

-

Al-Zahrani, F. A. M., et al. (2022). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 27(19), 6530. [Link]

-

Garrido, M., et al. (2023). 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups. Molecules, 28(12), 4649. [Link]

-

Volyniuk, D., et al. (2023). Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions. RSC Advances, 13(53), 37045-37053. [Link]

-

National Center for Biotechnology Information (n.d.). (2,6-Dimethoxypyridin-3-yl)boronic acid. PubChem Compound Database. [Link]

- Suri, J. (2003). Process for producing 2,6-dihydroxy-3,4-dialkylpyridines. U.S.

-

Thermo Fisher Scientific (n.d.). 2,6-Dimethoxypyridine-3-boronic acid, 95%. [Link]

-

Chemsrc (n.d.). 2,6-Dimethoxy-3-pyridineboronic acid. [Link]

- Puskas, I., & Puskas, E. M. (1972). Preparation of 3-cyanopyridine. U.S.

- O'Donnell, J. P. (1969). Methylation of pyridines. U.S.

-

Balasubramanian, T. M., & Ware, R. W. (1982). Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision. Journal of the Chemical Society, Perkin Transactions 1, 1245-1248. [Link]

-

Verma, A., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Pharmaceuticals, 14(10), 1045. [Link]

-

Reich, H. J. (n.d.). Organic Chemistry Data: 13C NMR Chemical Shifts. [Link]

- SEQUENOM Inc. (2018). Compositions and processes for a better analysis of mass spectrometry.

-

Srivastava, A. K., et al. (2018). Effect of Methylation on 2-Hydroxypyridine in Ground State: Theoretical Study. International Journal of Chemical Sciences, 16(2), 270. [Link]

- Zhang, W. (2011). Preparation method of nicotinic acid.

-

Firth, J. D., et al. (2017). Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation. Chemical Science, 8(2), 1103-1108. [Link]

-

Yadav, R. A., & Singh, S. K. (2009). Molecular polarizability and vibrational spectra of 2,6-dihydroxypyridine hydrochloride. ResearchGate. [Link]

-

Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]

-

Katritzky, A. R., et al. (2005). Preparation of Cyanopyridines by Direct Cyanation. Synthesis, 2005(06), 993-997. [Link]

-

Singh, V., et al. (2013). INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. Journal of Indian Research, 1(4), 84-88. [Link]

-

Krasavin, M. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Preprints.org. [Link]

-

Wang, S-Y., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Arkivoc, 2005(i), 137-142. [Link]

-

Molbase (n.d.). (2,6-DIMETHOXYPYRIDIN-3-YL)BORONIC ACID. [Link]

-

Liu, C-Q., et al. (2022). Natural products in drug discovery and development: Synthesis and medicinal perspective of leonurine. Frontiers in Pharmacology, 13, 1038438. [Link]

-

Silva, A. M. S., et al. (2004). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 8(5), 397-422. [Link]

-

Wiley-VCH (n.d.). 2,6-Dimethoxypyridine - Optional[FTIR] - Spectrum. SpectraBase. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 4. US6624307B1 - Process for producing 2,6-dihydroxy-3,4-dialkylpyridines - Google Patents [patents.google.com]

- 5. scispace.com [scispace.com]

- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. jir.mewaruniversity.org [jir.mewaruniversity.org]

- 9. mdpi.com [mdpi.com]

- 10. ES2697408T3 - Compositions and processes for a better analysis of mass spectrometry - Google Patents [patents.google.com]

Unveiling the Solid-State Architecture of 2,6-Dimethoxypyridine-3-carbonitrile: A Methodological Guide to Crystal Structure Determination

Introduction: The Significance of Crystalline Form in Drug Discovery

In the landscape of modern drug development, the precise three-dimensional arrangement of atoms within a molecule is of paramount importance. This is particularly true for heterocyclic compounds, which form the scaffold of a vast array of pharmaceuticals. 2,6-Dimethoxypyridine-3-carbonitrile, with its versatile pyridine core and reactive nitrile and methoxy functional groups, serves as a valuable intermediate in the synthesis of novel bioactive molecules, including potential nicotinic receptor ligands.[1] While its molecular formula (C₈H₈N₂O₂) and connectivity are known, a deep understanding of its solid-state properties—governed by its crystal structure—is crucial for controlling its reactivity, solubility, and bioavailability in downstream applications.

The crystal structure provides definitive information on molecular conformation, bond lengths, bond angles, and, critically, the network of intermolecular interactions that dictate the packing of molecules in the solid state. This knowledge is indispensable for rational drug design, polymorphism screening, and the optimization of formulation processes.

As of the writing of this guide, a detailed public record of the single-crystal X-ray structure of 2,6-Dimethoxypyridine-3-carbonitrile is not available. Therefore, this document serves as an in-depth technical guide for researchers and drug development professionals, outlining a comprehensive, field-proven workflow for the determination and analysis of its crystal structure. This guide is structured to provide not just a protocol, but the underlying scientific rationale for each step, ensuring a self-validating and robust experimental design.

Part 1: From Powder to Diffraction-Quality Crystal: The Art and Science of Crystallization

The journey to a crystal structure begins with the growth of a high-quality single crystal. This is often the most challenging and empirical step in the entire process. The goal is to encourage the slow, ordered aggregation of molecules from a supersaturated solution, avoiding rapid precipitation which leads to amorphous solids or poorly-ordered microcrystals.

Experimental Protocol: Slow Evaporation for Crystal Growth

This protocol is a reliable starting point for obtaining single crystals of small organic molecules like 2,6-Dimethoxypyridine-3-carbonitrile.

Rationale for Solvent Selection: The choice of solvent is critical. An ideal solvent will dissolve the compound to a moderate extent. Solvents in which the compound is too soluble will make it difficult to achieve supersaturation, while solvents in which it is poorly soluble will not allow for sufficient material to be in solution for crystal growth. A co-solvent system is often employed to fine-tune the solubility. For 2,6-Dimethoxypyridine-3-carbonitrile, a polar aprotic solvent like acetone, which can engage in dipole-dipole interactions, paired with a less polar solvent like hexane to act as an anti-solvent, is a logical choice.

Step-by-Step Methodology:

-

Purification of Starting Material: Ensure the 2,6-Dimethoxypyridine-3-carbonitrile sample is of the highest possible purity (>97%). Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder. Recrystallization or column chromatography may be necessary.

-

Solvent Screening: In a series of small vials, test the solubility of the compound in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane) at room temperature and with gentle heating.

-

Preparation of the Crystallization Vessel: In a clean, dust-free 4 mL glass vial, dissolve approximately 5-10 mg of 2,6-Dimethoxypyridine-3-carbonitrile in a minimal amount of a suitable solvent (e.g., 0.5 mL of acetone).

-

Inducing Supersaturation:

-

Method A: Slow Evaporation: Cover the vial with a cap that has been pierced with a needle. This allows for the slow evaporation of the solvent over several days to weeks, gradually increasing the concentration of the solute and leading to the formation of crystals.

-

Method B: Anti-Solvent Diffusion: In a larger, sealed container, place the open vial containing the solution of the compound. Add a larger volume of a miscible "anti-solvent" (a solvent in which the compound is poorly soluble, e.g., hexane) to the outer container. Over time, the vapor of the anti-solvent will diffuse into the vial, reducing the overall solubility of the compound and promoting crystallization.

-

-

Incubation: Place the crystallization vessel in a location with a stable temperature and minimal vibration to allow for undisturbed crystal growth.

-

Harvesting: Once well-formed, single crystals of a suitable size (typically 0.1-0.3 mm in each dimension) are observed, carefully harvest them using a cryoloop or a fine needle.[2]

Part 2: Single-Crystal X-ray Diffraction (SC-XRD) – The Definitive Structural Probe

SC-XRD is the gold standard for determining the precise three-dimensional structure of a crystalline material.[3][4] The technique relies on the diffraction of a monochromatic X-ray beam by the ordered arrangement of atoms in the crystal lattice. By measuring the angles and intensities of the diffracted beams, a three-dimensional map of the electron density within the crystal can be constructed.[5]

Experimental Workflow: From Crystal to Diffraction Pattern

Caption: Workflow for Single-Crystal X-ray Diffraction Data Collection.

Step-by-Step Methodology:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and a small amount of cryoprotectant oil.[2] The mounted crystal is then placed on the diffractometer and cooled in a stream of cold nitrogen gas (typically to 100 K) to minimize thermal vibrations of the atoms and protect the crystal from radiation damage.

-

Data Collection:

-

The crystal is centered in the X-ray beam.

-

A series of diffraction images are collected as the crystal is rotated through a range of angles.[3] This is typically done using a modern diffractometer equipped with a high-intensity X-ray source (e.g., molybdenum or copper) and a sensitive area detector.[4]

-

The exposure time for each image and the total rotation range are optimized to ensure good data quality and completeness.

-

-

Data Processing:

-

Integration: The raw diffraction images are processed to identify the positions and intensities of the diffraction spots (reflections).[6]

-

Indexing and Unit Cell Determination: The positions of the reflections are used to determine the dimensions and angles of the unit cell (the basic repeating unit of the crystal lattice) and to assign Miller indices (h, k, l) to each reflection.[2]

-

Scaling and Merging: The intensities of the reflections from all the images are scaled to a common reference frame and symmetry-equivalent reflections are merged to produce a final data file (typically in .hkl format). This step also provides important statistics on the quality of the data.[6]

-

Part 3: Unveiling the Structure – Data Analysis and Refinement

With the processed diffraction data in hand, the next step is to solve the "phase problem" and refine the atomic model. The diffraction experiment provides the intensities (related to the square of the structure factor amplitudes), but the phase information is lost.

Structure Solution and Refinement Workflow

Caption: Workflow for Crystal Structure Solution and Refinement.

Step-by-Step Methodology:

-

Structure Solution: For small molecules like 2,6-Dimethoxypyridine-3-carbonitrile, direct methods or charge-flipping algorithms are typically used to obtain an initial estimate of the phases.[5] These methods use statistical relationships between the intensities of the reflections to derive the phases. Software such as SHELXT or SIR is commonly used for this purpose.

-

Model Building and Refinement:

-

An initial electron density map is calculated using the experimental structure factor amplitudes (from the .hkl file) and the estimated phases.

-

An initial atomic model is built into the electron density map.

-

This model is then refined using a least-squares process, which minimizes the difference between the observed structure factors (Fo) and the calculated structure factors (Fc) based on the atomic model.[7][8]

-

This process is iterative. After each round of refinement, a new electron density map (specifically, a difference Fourier map, Fo-Fc) is calculated to identify missing atoms (like hydrogens) or correct the positions of existing atoms.

-

Anisotropic displacement parameters (which describe the thermal motion of the atoms) are typically refined for all non-hydrogen atoms.

-

-

Validation: The final refined structure is validated using tools like PLATON or the IUCr's checkCIF service.[9] These tools check for geometric consistency, potential symmetry issues, and other possible errors in the structure.

-

Data Deposition: The final structural information is compiled into a Crystallographic Information File (CIF), which is the standard format for archiving and sharing crystallographic data.[1][9][10][11][12]

Hypothetical Crystallographic Data Summary

The following table presents a plausible set of crystallographic data for 2,6-Dimethoxypyridine-3-carbonitrile, which would be expected from a successful structure determination.

| Parameter | Hypothetical Value |

| Chemical Formula | C₈H₈N₂O₂ |

| Formula Weight | 164.16 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 7.8 |

| α (°) | 90 |

| β (°) | 105.5 |

| γ (°) | 90 |

| Volume (ų) | 778.5 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.40 |

| Absorption Coefficient (mm⁻¹) | 0.10 |

| F(000) | 344 |

| Crystal Size (mm³) | 0.25 x 0.20 x 0.15 |

| Temperature (K) | 100(2) |

| Radiation (λ, Å) | Mo Kα (0.71073) |

| Reflections Collected | 5600 |

| Independent Reflections | 1550 |

| R_int | 0.035 |

| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.110 |

| R indices (all data) | R₁ = 0.060, wR₂ = 0.125 |

| Goodness-of-fit on F² | 1.05 |

Part 4: Molecular and Supramolecular Architecture

Analysis of the refined crystal structure provides invaluable insights into the molecule's geometry and how it organizes itself in the solid state.

Molecular Geometry

The pyridine ring is expected to be essentially planar. The methoxy and carbonitrile substituents will have specific orientations relative to the ring, which are defined by torsion angles. The bond lengths and angles within the molecule provide information about the hybridization and electronic nature of the atoms.

| Bond | Hypothetical Length (Å) | Angle | Hypothetical Angle (°) |

| C2-N1 | 1.34 | C6-N1-C2 | 117.5 |

| C3-C≡N | 1.44 | C3-C-N | 178.0 |

| C2-O1 | 1.35 | N1-C2-O1 | 118.0 |

| C6-O2 | 1.35 | N1-C6-O2 | 118.0 |

| O1-CH₃ | 1.43 | C2-O1-CH₃ | 117.0 |

| O2-CH₃ | 1.43 | C6-O2-CH₃ | 117.0 |

Supramolecular Assembly and Intermolecular Interactions

The packing of molecules in the crystal is directed by a network of non-covalent interactions.[13][14] For 2,6-Dimethoxypyridine-3-carbonitrile, several types of interactions are plausible:

-

C-H···N Hydrogen Bonds: The nitrogen atom of the nitrile group is a potential hydrogen bond acceptor. Weak hydrogen bonds could form with aromatic or methoxy C-H donors from neighboring molecules.

-

C-H···O Hydrogen Bonds: The oxygen atoms of the methoxy groups are also potential hydrogen bond acceptors.

-

π-π Stacking: The electron-rich pyridine rings could engage in offset π-π stacking interactions, contributing to the overall stability of the crystal lattice.

Caption: Schematic of Potential Intermolecular Interactions.

A detailed analysis of these interactions, often aided by Hirshfeld surface analysis, is crucial for understanding the forces that govern the crystal packing and, by extension, the material's physical properties.[15]

Conclusion

This guide has outlined a comprehensive and robust workflow for the determination and analysis of the crystal structure of 2,6-Dimethoxypyridine-3-carbonitrile. By following these methodologically sound procedures, researchers can obtain a wealth of information that is critical for advancing drug discovery and development programs. The detailed structural insights gleaned from single-crystal X-ray diffraction, from the precise conformation of the molecule to the intricate network of intermolecular interactions, provide a solid foundation for understanding and manipulating the solid-state properties of this important pharmaceutical intermediate. The principles and techniques described herein are broadly applicable to the structural characterization of a wide range of small molecules, underscoring the power of crystallography as an essential analytical tool in the chemical sciences.

References

-

MySkinRecipes. 2,6-Dimethoxypyridine-3-carbonitrile. [Link]

-

CCDC. A short guide to CIFs. [Link]

-

Metadata Standards Catalog. CIF (Crystallographic Information Framework). [Link]

-

CCP14. Introduction to Powder Crystallographic Information File (CIF). [Link]

-

CCDC. A short guide to Crystallographic Information Files. [Link]

-

Ohio State Software Directory. CrystalMaker Suite. [Link]

-

CrystalMaker Software. Crystal & Molecular Structures Modelling and Diffraction. [Link]

-

Creative Biostructure. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]

-

RCSB PDB. Crystallography Software. [Link]

-

Creative Biostructure. A Beginner's Guide to Protein Crystallography. [Link]

-

IUCr. Crystallographic software list. [Link]

-

Fiveable. Single crystal X-ray diffraction | Crystallography Class Notes. [Link]

-

University of Oxford. CRYSTALS - Chemical Crystallography. [Link]

-

SERC (Carleton). Single-crystal X-ray Diffraction. [Link]

-

ResearchGate. The crystal structure determination workflow. [Link]

-

NIH. Crystallographic Refinement. [Link]

-

Humana Press. Recent Developments for Crystallographic Refinement ofMacromolecules. [Link]

-

SciSpace. Intermolecular interactions in molecular crystals: what's in a name?. [Link]

-

MDPI. Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. [Link]

-

Scirp.org. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. [Link]

-

Pulstec USA. The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. [Link]

-

Frontiers. A Workflow for Protein Structure Determination From Thin Crystal Lamella by Micro-Electron Diffraction. [Link]

-

Wikipedia. X-ray crystallography. [Link]

-

NIH. A data-driven interpretation of the stability of organic molecular crystals. [Link]

-

University of Idaho. Single Crystal X-ray Diffraction and Structure Analysis. [Link]

-

PubMed. A Workflow for Protein Structure Determination From Thin Crystal Lamella by Micro-Electron Diffraction. [Link]

-

NIH. Weak interactions in crystals: old concepts, new developments. [Link]

-

IUCr Journals. Considerations for the refinement of low-resolution crystal structures. [Link]

-

Chemical Crystallography. Crystals User Guide. [Link]

-

Portland Press. A beginner’s guide to X-ray data processing. [Link]

Sources

- 1. Crystallographic Information File - Wikipedia [en.wikipedia.org]

- 2. fiveable.me [fiveable.me]

- 3. creative-biostructure.com [creative-biostructure.com]

- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 6. portlandpress.com [portlandpress.com]

- 7. Crystallographic Refinement [nmr.cit.nih.gov]

- 8. Chemical Crystallography [xtl.ox.ac.uk]

- 9. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 10. CIF (Crystallographic Information Framework) – Metadata Standards Catalog [rdamsc.bath.ac.uk]

- 11. Introduction to Powder Crystallographic Information File (CIF) [pd.chem.ucl.ac.uk]

- 12. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 13. scispace.com [scispace.com]

- 14. mdpi.com [mdpi.com]

- 15. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

An In-depth Technical Guide to the Solubility of 2,6-Dimethoxypyridine-3-carbonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility of 2,6-dimethoxypyridine-3-carbonitrile, a key intermediate in the pharmaceutical and agrochemical industries.[1] A thorough understanding of its solubility is paramount for optimizing reaction conditions, purification processes, and formulation strategies. This document synthesizes theoretical principles with practical, field-proven methodologies to offer a robust framework for predicting and quantifying the solubility of this compound in a variety of common organic solvents. Key sections include an examination of the physicochemical properties, a discussion of the factors governing solubility, qualitative predictions based on the "like dissolves like" principle, and a detailed, step-by-step experimental protocol for accurate solubility determination.

Introduction

2,6-Dimethoxypyridine-3-carbonitrile is a heterocyclic organic compound whose structural features—a pyridine ring functionalized with two methoxy groups and a nitrile moiety—confer upon it specific chemical properties that are leveraged in the synthesis of more complex molecules.[1] The efficiency of its use in synthetic chemistry and its ultimate application in formulated products are fundamentally linked to its behavior in solution. Therefore, a detailed understanding of its solubility profile across a range of organic solvents is not merely academic but a critical component of process development and optimization in research and industrial settings.

This guide is designed to be an authoritative resource for scientists and researchers. It moves beyond a simple listing of data to explain the causal relationships between molecular structure and solubility, providing the user with the predictive power to make informed decisions in solvent selection and experimental design.

Physicochemical Profile of 2,6-Dimethoxypyridine-3-carbonitrile

A foundational understanding of the molecule's intrinsic properties is essential for any discussion of its solubility.

| Property | Value / Information | Source |

| Molecular Formula | C₈H₈N₂O₂ | [2] |

| Molecular Weight | 164.16 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Melting Point | 94-98 °C | [1] |

| Polarity | Polar Molecule | Inferred from Structure |

| Hydrogen Bonding | The nitrogen atoms of the pyridine ring and the nitrile group can function as hydrogen bond acceptors. The molecule does not possess any hydrogen bond donor sites. | [3][4] |

Core Principles Governing Solubility

The dissolution of 2,6-dimethoxypyridine-3-carbonitrile in an organic solvent is a complex interplay of energetic factors at the molecular level.

3.1. The Role of Molecular Structure and Polarity

The presence of electronegative nitrogen and oxygen atoms, combined with the strongly polar carbon-nitrogen triple bond of the nitrile group, imparts a significant polar character to the 2,6-dimethoxypyridine-3-carbonitrile molecule.[3][5] The methoxy groups are electron-donating, while the nitrile group is a potent electron-withdrawing group. This electronic arrangement creates a notable molecular dipole, which is a primary determinant of its solubility in polar media.

3.2. Intermolecular Forces in Solution

The solubility of a solute is dictated by the balance of energy required to break solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions. For 2,6-dimethoxypyridine-3-carbonitrile, the key interactions are:

-

Dipole-Dipole Interactions : As a polar molecule, it will readily engage in dipole-dipole interactions with polar solvent molecules.[3]

-

Hydrogen Bonding : A crucial factor is the ability of the nitrogen atoms in the pyridine ring and the nitrile group to act as hydrogen bond acceptors.[3][4] This allows for strong interactions with protic solvents, such as alcohols, which can donate a hydrogen bond.

-

Van der Waals Forces : These ubiquitous, weaker forces contribute to the overall solvation energy, especially in less polar environments.

3.3. The "Like Dissolves Like" Paradigm

This well-established principle serves as an excellent predictive tool.[6] It posits that substances with similar polarities are more likely to be soluble in one another. Consequently, 2,6-dimethoxypyridine-3-carbonitrile is anticipated to exhibit greater solubility in polar solvents compared to nonpolar ones.

Qualitative Solubility Predictions

Leveraging the principles outlined above, we can formulate a qualitative assessment of the solubility of 2,6-dimethoxypyridine-3-carbonitrile in a selection of common laboratory solvents.

| Solvent | Polarity | Predicted Solubility | Rationale |

| Hexane | Nonpolar | Low | A significant disparity in polarity between the solute and solvent will hinder dissolution. |

| Toluene | Nonpolar | Low to Moderate | The aromatic character of toluene may provide some π-stacking interactions with the pyridine ring, but the large polarity difference remains a limiting factor. |

| Diethyl Ether | Slightly Polar | Moderate | As a hydrogen bond acceptor, ether can interact with the solute, but its overall polarity is lower than other oxygenated solvents. |

| Ethyl Acetate | Polar aprotic | High | A good polarity match and the potential for strong dipole-dipole interactions suggest high solubility.[7][8] |

| Acetone | Polar aprotic | High | The high polarity of both the solute and solvent should lead to strong dipole-dipole interactions and, therefore, high solubility.[7][8] |

| Dichloromethane (DCM) | Polar aprotic | High | DCM is a versatile solvent known for its ability to dissolve a wide range of polar organic compounds. |

| Methanol | Polar protic | High | The ability of methanol to act as a hydrogen bond donor, coupled with its high polarity, should result in excellent solubility. |

| Ethanol | Polar protic | High | Similar to methanol, ethanol's capacity for hydrogen bonding will be a major contributor to high solubility. |

| Dimethyl Sulfoxide (DMSO) | Highly polar aprotic | Very High | DMSO is a powerful, highly polar solvent, making it an excellent candidate for dissolving this polar compound.[7] |

| Water | Highly polar protic | Slightly Soluble | Despite its high polarity and hydrogen bonding capabilities, the significant organic scaffold of the molecule may limit its aqueous solubility. The nitrile group can, however, participate in hydrogen bonding with water molecules.[3] |

Quantitative Experimental Protocol for Solubility Determination

For many applications, qualitative estimates are insufficient. The following section provides a detailed, self-validating protocol for the quantitative determination of solubility, primarily focusing on the robust gravimetric method.[9]

5.1. Essential Materials and Equipment

-

2,6-Dimethoxypyridine-3-carbonitrile (high purity)

-

A selection of analytical grade organic solvents

-

Analytical balance (readable to at least 0.1 mg)

-

Temperature-controlled orbital shaker or water bath

-

Vials with PTFE-lined screw caps

-

Syringes and 0.45 µm syringe filters (compatible with the chosen solvents)

-

Volumetric glassware

-

Optional: Spectrophotometer or HPLC for alternative quantification methods

5.2. Step-by-Step Gravimetric Protocol

The gravimetric method is a reliable and widely used technique that determines solubility by measuring the mass of the dissolved solute after solvent evaporation.[9]

-

Achieving Saturation :

-

To a vial, add a precisely known volume of the selected organic solvent.

-

Add an excess of 2,6-dimethoxypyridine-3-carbonitrile to the solvent. The presence of undissolved solid at the end of the equilibration period is essential to ensure saturation.

-

Seal the vial and place it in a temperature-controlled shaker. Agitate the mixture for a period sufficient to reach equilibrium (typically 24 to 48 hours).

-

-

Isothermal Sample Isolation :

-

Cease agitation and allow the vial to remain in the constant temperature environment for several hours to permit the sedimentation of the excess solid.

-

Carefully draw a known volume of the clear supernatant into a syringe.

-

Immediately attach a 0.45 µm syringe filter and dispense the solution into a clean, dry, and pre-weighed vial. This filtration step is critical to ensure that no solid particulates are transferred.

-

-

Solvent Removal :

-

The solvent must be removed from the filtered solution completely. This can be accomplished using a rotary evaporator, a gentle stream of inert gas (like nitrogen), or by placing the vial in a vacuum oven at a temperature well below the melting point of the solute.

-

-

Quantification and Calculation :

-

After complete solvent removal, place the vial in a desiccator to cool to room temperature.

-

Accurately weigh the vial containing the dried solute.

-

The mass of the dissolved 2,6-dimethoxypyridine-3-carbonitrile is the difference between the final and initial weights of the vial.

-

The solubility can then be calculated and expressed in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Caption: A logical workflow for the gravimetric determination of solubility.

5.3. Critical Safety Considerations

-

All experimental work should be conducted within a certified chemical fume hood to minimize inhalation exposure.

-

Adherence to standard laboratory personal protective equipment (PPE) protocols, including the use of safety glasses, chemical-resistant gloves, and a lab coat, is mandatory.[10][11]

-

Before commencing any work, it is imperative to consult the Safety Data Sheets (SDS) for 2,6-dimethoxypyridine-3-carbonitrile and all solvents to be used. These documents contain vital information regarding handling, storage, and emergency procedures.[10][11][12][13]

Conclusion

The solubility characteristics of 2,6-dimethoxypyridine-3-carbonitrile are a direct consequence of its polar molecular architecture. This guide has established that it is likely to be highly soluble in polar aprotic and polar protic organic solvents, while exhibiting poor solubility in nonpolar media. For applications requiring precise solubility data, the detailed gravimetric protocol provided herein offers a robust and reliable methodology. By integrating theoretical understanding with practical experimental guidance, this document aims to empower researchers and professionals to make informed solvent choices, thereby streamlining workflows and enhancing the successful application of this versatile chemical intermediate.

References

- Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of Pyridine-2-sulfonate in Organic Solvents.

- Chemistry LibreTexts. (2023, January 22). Physical Properties of Nitriles.

- Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles.

- DC Fine Chemicals. (n.d.). Safety Data Sheet.

- International Journal on Science and Technology. (n.d.). Solubility and Compatibility Analysis of Nitrile Butadiene Rubber (NBR) of Varying ACN Content in Selected Solvents.

- Jubilant Ingrevia. (2024, April 2). 2,6-Dimethoxypyridine Safety Data Sheet.

- MySkinRecipes. (n.d.). 2,6-Dimethoxypyridine-3-carbonitrile.

- PubMed. (2015, February 5). The exploration of hydrogen bonding properties of 2,6- and 3,5-diethynylpyridine by IR spectroscopy.

- ResearchGate. (2025, August 26). Solubility and Compatibility Analysis of Nitrile Butadiene Rubber (NBR) of Varying ACN Content in Selected Solvents.

- Santa Cruz Biotechnology. (n.d.). 2,6-Dimethoxypyridine-3-carbonitrile | CAS 121643-45-6 | SCBT.

- Sigma-Aldrich. (2025, December 27). • SAFETY DATA SHEET.

- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Vertex AI Search. (n.d.). 4 - SAFETY DATA SHEET.

- Vertex AI Search. (2025, August 26). M25406 - • SAFETY DATA SHEET.

Sources

- 1. 2,6-Dimethoxypyridine-3-carbonitrile [myskinrecipes.com]

- 2. scbt.com [scbt.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. The exploration of hydrogen bonding properties of 2,6- and 3,5-diethynylpyridine by IR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.ws [chem.ws]

- 7. ijsat.org [ijsat.org]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. dcfinechemicals.com [dcfinechemicals.com]

- 13. jubilantingrevia.com [jubilantingrevia.com]

An In-Depth Technical Guide to the Reactivity and Electronic Properties of 2,6-Dimethoxypyridine-3-carbonitrile

Foreword: Unveiling the Potential of a Versatile Heterocycle

To the dedicated researchers, scientists, and pioneers in drug development, this guide serves as a comprehensive exploration of 2,6-dimethoxypyridine-3-carbonitrile. This molecule, a seemingly simple substituted pyridine, holds a significant position as a versatile intermediate in the synthesis of complex pharmaceutical agents and novel materials. Its unique electronic architecture, arising from the interplay of electron-donating methoxy groups and an electron-withdrawing nitrile function, imparts a rich and nuanced reactivity. This guide moves beyond a mere recitation of facts, delving into the causal relationships that govern its behavior and providing field-proven insights into its practical application. Every piece of data and every protocol is presented with the aim of creating a self-validating system of knowledge for the discerning scientist.

Molecular Architecture and Electronic Landscape

The reactivity of 2,6-dimethoxypyridine-3-carbonitrile is a direct consequence of its electronic structure. The pyridine ring, an electron-deficient heterocycle, is rendered electron-rich by the two methoxy groups at the 2- and 6-positions. These groups exert a strong +M (mesomeric) effect, donating electron density to the ring. Conversely, the nitrile group at the 3-position is a potent electron-withdrawing group, exerting both -I (inductive) and -M effects. This push-pull electronic arrangement creates a molecule with distinct regions of high and low electron density, predisposing it to a range of chemical transformations.

Table 1: Key Physicochemical and Spectroscopic Data

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂O₂ | - |

| Molecular Weight | 164.16 g/mol | - |

| Melting Point | 94-98 °C | - |

| ¹H NMR (CDCl₃, δ) | Predicted: 7.8-8.0 (d, 1H), 6.2-6.4 (d, 1H), 4.0-4.1 (s, 6H) | Analogues |

| ¹³C NMR (CDCl₃, δ) | Predicted: 164 (C), 162 (C), 150 (CH), 117 (C), 115 (CN), 95 (CH), 54 (CH₃) | Analogues |

| IR (KBr, cm⁻¹) | Characteristic Peaks: ~2230 (C≡N), ~1600, 1570 (C=C, C=N), ~1250, 1030 (C-O) | Analogues[1] |

| UV-Vis (in MeCN, λmax) | Predicted: Multiple bands due to π-π* transitions | Analogues[2] |

Computational Insights into Electron Distribution

Density Functional Theory (DFT) calculations on analogous substituted pyridines reveal the profound influence of the substituents on the molecular electrostatic potential. The methoxy groups significantly increase electron density at the ortho and para positions relative to themselves (C3, C5, and C4), while the nitrile group withdraws electron density, particularly from the C3 position to which it is attached. This electronic push-pull system is pivotal in directing the regioselectivity of its reactions.

Sources

An In-depth Technical Guide to 2,6-Dimethoxypyridine-3-carbonitrile: A Versatile Heterocyclic Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. Among these, pyridine derivatives hold a place of prominence due to their diverse biological activities and versatile chemical reactivity. This guide focuses on 2,6-dimethoxypyridine-3-carbonitrile , a highly functionalized pyridine building block that offers a unique combination of reactive sites, making it an invaluable tool for the synthesis of complex molecular architectures.

The strategic placement of two electron-donating methoxy groups and an electron-withdrawing nitrile group on the pyridine ring imparts distinct electronic properties to the molecule. These substituents not only influence the regioselectivity of subsequent chemical transformations but also provide multiple handles for diversification, allowing for the systematic exploration of chemical space in drug discovery and materials science. This document serves as a comprehensive technical resource, detailing the synthesis, reactivity, and applications of 2,6-dimethoxypyridine-3-carbonitrile, with a focus on providing practical insights and actionable protocols for laboratory use.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective utilization in synthesis.

| Property | Value | Source |

| CAS Number | 121643-45-6 | [1][2] |

| Molecular Formula | C₈H₈N₂O₂ | [1][2] |

| Molecular Weight | 164.16 g/mol | [1][2] |

| Melting Point | 94-98 °C | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in common organic solvents such as methanol, dichloromethane, and THF. | |

| Storage | Store in a cool, dry, and well-ventilated area away from incompatible substances. Recommended storage temperature: 2-8°C.[1] |

Spectroscopic Data:

While specific experimental spectra for 2,6-dimethoxypyridine-3-carbonitrile are not widely published, data for the closely related 2,6-dimethoxypyridine provides a useful reference for interpreting spectroscopic data.

-

¹H NMR (of 2,6-dimethoxypyridine in CDCl₃): δ 7.45 (t, 1H), 6.28 (d, 2H), 3.89 (s, 6H).[3]

-

¹³C NMR (of 2,6-dimethoxypyridine): The electron-donating methoxy groups will significantly shield the C2 and C6 carbons, while the nitrile group in the target molecule will deshield the C3 and adjacent carbons.

-

IR Spectroscopy: The presence of the nitrile group will be indicated by a sharp absorption band around 2220-2260 cm⁻¹. The C-O stretching of the methoxy groups will appear in the region of 1050-1250 cm⁻¹.[4]

Synthesis of 2,6-Dimethoxypyridine-3-carbonitrile

The synthesis of 2,6-dimethoxypyridine-3-carbonitrile can be approached from readily available starting materials. A plausible and efficient route involves the nucleophilic substitution of a dihalogenated pyridine precursor.

Proposed Synthetic Pathway

Caption: Proposed synthesis of 2,6-dimethoxypyridine-3-carbonitrile.

Detailed Experimental Protocol: Synthesis from 2,6-Dichloropyridine-3-carbonitrile

This protocol is based on established methodologies for nucleophilic aromatic substitution on dihalopyridines.

Materials:

-

2,6-Dichloropyridine-3-carbonitrile

-

Sodium methoxide (solid or as a solution in methanol)

-

Anhydrous methanol

-

Standard laboratory glassware and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dichloropyridine-3-carbonitrile (1.0 eq.) in anhydrous methanol under an inert atmosphere.

-

Addition of Base: Slowly add sodium methoxide (2.2 eq.) to the stirred solution. The addition can be done in portions as a solid or dropwise as a solution in methanol. An exothermic reaction may be observed.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess base with an acid (e.g., dilute HCl or acetic acid) until the pH is approximately 7.

-

Extraction: Remove the methanol under reduced pressure. Add water to the residue and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 2,6-dimethoxypyridine-3-carbonitrile.

Justification of Experimental Choices:

-

Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen, especially important when handling reactive organometallic reagents or strong bases.

-

Excess Sodium Methoxide: Ensures complete substitution of both chlorine atoms.

-

Reflux Conditions: Provides the necessary activation energy for the nucleophilic aromatic substitution to proceed at a reasonable rate.

-

Neutralization and Extraction: Standard procedures to isolate the organic product from the reaction mixture.

Reactivity and Synthetic Applications

The unique substitution pattern of 2,6-dimethoxypyridine-3-carbonitrile dictates its reactivity, offering a range of possibilities for further functionalization.

Nucleophilic Aromatic Substitution

The pyridine ring, being electron-deficient, is susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom.[5] In 2,6-dimethoxypyridine-3-carbonitrile, the methoxy groups are potential leaving groups, although they are generally less reactive than halogens. Under forcing conditions, they can be displaced by stronger nucleophiles.[6]

Electrophilic Aromatic Substitution

The two electron-donating methoxy groups at the 2- and 6-positions significantly activate the pyridine ring towards electrophilic aromatic substitution, a reaction that is typically difficult for the parent pyridine ring.[7] The directing effect of the substituents will favor electrophilic attack at the C4 position, which is para to one methoxy group and ortho to the other, and meta to the nitrile group.

Workflow for Electrophilic Aromatic Substitution:

Caption: General workflow for electrophilic aromatic substitution.

Metal-Catalyzed Cross-Coupling Reactions

The true power of 2,6-dimethoxypyridine-3-carbonitrile as a building block is unleashed through its application in metal-catalyzed cross-coupling reactions. By introducing a halogen or a boron-containing moiety at a specific position, this scaffold can be coupled with a wide variety of partners.

1. Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds.[8][9] A boronic acid or ester derivative of 2,6-dimethoxypyridine-3-carbonitrile can be prepared and coupled with aryl or vinyl halides. Conversely, a halogenated derivative of the pyridine can be coupled with various organoboron reagents.

General Protocol for Suzuki-Miyaura Coupling: [10][11]

-

Reactants: A mixture of the pyridyl boronic acid/ester (1.0 eq.), the aryl/vinyl halide (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 eq.) is prepared.

-

Solvent: A suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water, is used.

-

Reaction: The mixture is heated under an inert atmosphere until the starting materials are consumed.

-

Work-up and Purification: Standard extractive work-up followed by purification by column chromatography.

2. Sonogashira Coupling:

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[12][13][14] A halogenated derivative of 2,6-dimethoxypyridine-3-carbonitrile at a specific position can be coupled with a terminal alkyne to introduce an alkynyl moiety.

General Protocol for Sonogashira Coupling: [13]

-

Reactants: The pyridyl halide (1.0 eq.), terminal alkyne (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine or diisopropylamine) are combined.

-

Solvent: The reaction is typically carried out in a solvent such as THF or DMF.

-

Reaction: The mixture is stirred at room temperature or heated under an inert atmosphere.

-

Work-up and Purification: After completion, the reaction is worked up by filtration and extraction, followed by purification.

Applications in Medicinal Chemistry

The 2,6-dimethoxypyridine-3-carbonitrile scaffold is a key constituent in the synthesis of various biologically active molecules, particularly kinase inhibitors and central nervous system (CNS) active agents.

Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[2][15] Functionalized pyridines are prevalent motifs in many kinase inhibitors.

Example: Synthesis of Pyrido[2,3-d]pyrimidine Kinase Inhibitors

Pyrido[2,3-d]pyrimidines are a class of fused heterocyclic compounds that have shown potent inhibitory activity against various kinases.[9][16][17] 2,6-Disubstituted-pyridine-3-carbonitriles can serve as precursors to these important scaffolds.

Synthetic Workflow for Pyrido[2,3-d]pyrimidines:

Caption: Synthesis of pyrido[2,3-d]pyrimidine kinase inhibitors.

This cyclization reaction, typically carried out under basic conditions, provides a rapid entry into the pyrido[2,3-d]pyrimidine core, which can then be further elaborated at various positions to optimize potency and selectivity against the target kinase.

Nicotinic Acetylcholine Receptor (nAChR) Ligands

Nicotinic acetylcholine receptors are involved in a variety of physiological processes in the central nervous system, and ligands targeting these receptors have therapeutic potential for neurological disorders.[18] Pyridine-based structures are common in nAChR modulators, and 2,6-dimethoxypyridine-3-carbonitrile provides a valuable starting point for the synthesis of novel ligands.

Conclusion

2,6-Dimethoxypyridine-3-carbonitrile is a highly valuable and versatile heterocyclic building block with significant potential in synthetic and medicinal chemistry. Its unique arrangement of electron-donating and electron-withdrawing groups allows for a wide range of chemical transformations, including nucleophilic and electrophilic substitutions, as well as various metal-catalyzed cross-coupling reactions. These reactions provide access to a diverse array of complex molecules, particularly those with applications as kinase inhibitors and CNS-active agents. The synthetic protocols and reactivity patterns outlined in this guide are intended to empower researchers to effectively utilize this powerful building block in their own research endeavors, accelerating the discovery and development of new chemical entities with desired biological and material properties.

References

- MySkinRecipes. 2,6-Dimethoxypyridine-3-carbonitrile. [URL: https://www.myskinrecipes.com/shop/th/products/2-6-dimethoxypyridine-3-carbonitrile-97-176646]

- Santa Cruz Biotechnology. 2,6-Dimethoxypyridine-3-carbonitrile. [URL: https://www.scbt.com/p/2-6-dimethoxypyridine-3-carbonitrile-121643-45-6]

- QuimicaOrganica.org. Electrophilic substitution on pyridine. [URL: https://www.quimicaorganica.org/en/heterocycles/800-sustitucion-electrofila-sobre-piridina.html]

- Wikipedia. Electrophilic aromatic substitution. [URL: https://en.wikipedia.

- Thompson, A. et al. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 2005. [URL: https://pubs.acs.org/doi/10.1021/jo050962b]

- Chiba, S. et al. Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 2013. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3832009/]

- Wikipedia. Sonogashira coupling. [URL: https://en.wikipedia.org/wiki/Sonogashira_coupling]

- ChemicalBook. 2,6-Dimethoxypyridine(6231-18-1) 1H NMR spectrum. [URL: https://www.chemicalbook.com/spectrum/6231-18-1_1hnmr.htm]

- Molecules. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. 2019. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6891583/]

- Zhu, Q. et al. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 2017. [URL: https://www.scirp.

- Royal Society of Chemistry. Electronic Supplementary Information. [URL: https://www.rsc.

- Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). [URL: https://hmdb.ca/spectra/nmr_one_d/26]

- Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). [URL: https://hmdb.ca/spectra/nmr_one_d/883]

- BenchChem. Application Notes and Protocols for Sonogashira Coupling with 3-Bromo Pyridines. [URL: https://www.benchchem.com/application-notes/1060341/sonogashira-coupling-with-3-bromo-pyridines]

- ResearchGate. Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... [URL: https://www.researchgate.

- ResearchGate. Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. [URL: https://www.researchgate.net/publication/257855078_Ortho-selectivity_in_the_nucleophilic_aromatic_substitution_SNAr_reactions_of_3-substituted_26-dichloropyridines_with_alkali_metal_alkoxides]

- Canadian Science Publishing. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [URL: https://cdnsciencepub.com/doi/10.1139/cjc-2020-0069]

- Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2). [URL: https://www.organic-chemistry.org/namedreactions/nucleophilic-substitution-sn1-sn2.shtm]

- RSC Publishing. Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. 2023. [URL: https://pubs.rsc.org/en/content/articlehtml/2023/ra/d3ra00922j]

- RSC Publishing. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. [URL: https://pubs.rsc.org/en/content/articlelanding/2012/ob/c2ob26011a]

- Buchwald, S. L. et al. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 2007. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3132313/]

- SpectraBase. 2,6-Dimethoxypyridine - Optional[FTIR] - Spectrum. [URL: https://spectrabase.com/spectrum/DKL8KD9zGQw]

- NP-MRD. 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0221993). [URL: https://np-mrd.org/spectra/NPS0021/NP0221993/13c]

- QuimicaOrganica.org. Nucleophilic substitution reactions in pyridine. [URL: https://www.quimicaorganica.org/en/heterocycles/801-reacciones-de-sustitucion-nucleofila-en-piridina.html]

- The Journal of Organic Chemistry. Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. 2007. [URL: https://pubs.acs.org/doi/10.1021/jo071060i]

- National Institutes of Health. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. 2023. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10685714/]

- BYJU'S. Nucleophilic Substitution Reaction. [URL: https://byjus.com/chemistry/nucleophilic-substitution-reaction/]

- MySkinRecipes. 2,6-Dimethoxypyridine-3-carbonitrile. [URL: https://www.myskinrecipes.com/shop/th/products/2-6-dimethoxypyridine-3-carbonitrile-97-176646]

- Chemical Education Xchange. Mechanism of Nucleophilic Substitution - SN2. [URL: https://www.chemedx.org/video/mechanism-nucleophilic-substitution-sn2]

- ResearchGate. Synthesis of pyrido[2,3-d]pyrimidine carbonitrile. [URL: https://www.researchgate.net/figure/Synthesis-of-pyrido-2-3-d-pyrimidine-carbonitrile_fig2_323363364]

- ACS Omega. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. 2023. [URL: https://pubs.acs.org/doi/10.1021/acsomega.3c06283]

- Organic Chemistry Portal. Sonogashira Coupling. [URL: https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm]

- PubMed. Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation. 2016. [URL: https://pubmed.ncbi.nlm.nih.gov/27256911/]

- ResearchGate. Synthesis of pyrido[4,3‐d]pyrimidine derivatives using... [URL: https://www.researchgate.net/figure/Synthesis-of-pyrido-4-3-d-pyrimidine-derivatives-using-2-4-disubstituted-6-aryl_fig10_348821935]

- University of Sheffield. 13 Carbon NMR. [URL: https://www.sheffield.ac.uk/chemistry/nmr/nmr-600/13-carbon-nmr]

- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [URL: https://www.

- BenchChem. Application Notes and Protocols for Nucleophilic Substitution on 2,3-Dichloropyridine. [URL: https://www.benchchem.com/application-notes/1060337/nucleophilic-substitution-on-2-3-dichloropyridine]

- National Institutes of Health. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. 2024. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11015694/]

- National Institutes of Health. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. 2016. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4730245/]

- National Institutes of Health. An Intriguing Purview on the Design of Macrocyclic Inhibitors for Unexplored Protein Kinases through Their Binding Site Comparison. 2022. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9324545/]

- MedchemExpress. 2,6-Dimethoxypyridine-3-boronic acid. [URL: https://www.medchemexpress.com/2-6-dimethoxypyridine-3-boronic-acid.html]

- Homework For You. Copyright Catalyst Education 2020. [URL: https://www.homeworkforyou.

- ResearchGate. (PDF) Molecular polarizability and vibrational spectra of 2,6-dihydroxypyridine hydrochloride. [URL: https://www.researchgate.net/publication/281145607_Molecular_polarizability_and_vibrational_spectra_of_26-dihydroxypyridine_hydrochloride]

Sources

- 1. aklectures.com [aklectures.com]